2-Amino-3,5-dinitrobenzoic acid
Overview
Description
2-Amino-3,5-dinitrobenzoic acid is an aromatic compound with significant applications in various scientific fields. It is characterized by the presence of amino and nitro groups attached to a benzoic acid core. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3,5-dinitrobenzoic acid are fungal cells, particularly those belonging to the Candida species . The compound exhibits potent antifungal activity, making it a potential candidate for the treatment of fungal infections .
Mode of Action
This compound interacts with the fungal cell membrane . This interaction disrupts the normal functioning of the cell, leading to its eventual death . The compound’s mode of action involves various cellular processes, including interference in the synthesis of ergosterol, a crucial component of fungal cell membranes .
Biochemical Pathways
It is known that the compound interferes with the synthesis of ergosterol . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes. Disruption of its synthesis can lead to cell death.
Pharmacokinetics
In silico profiling suggests that the compound may have favorable physicochemical properties, lipophilicity, solubility, and drug-likeness . These properties could potentially influence the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
The result of the action of this compound is the death of fungal cells, particularly those of the Candida species . The compound achieves this by disrupting the synthesis of ergosterol, leading to damage to the fungal cell membrane and subsequent cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances, such as metals, can potentially interact with the compound and alter its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dinitrobenzoic acid typically involves the nitration of 2-Aminobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the aromatic ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2,3,5-Triaminobenzoic acid.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-Amino-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-4,6-dinitrobenzoic acid: Similar structure but with nitro groups at different positions, leading to different reactivity and properties.
2-Amino-3,5-dinitrosalicylic acid: Contains an additional hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-Amino-3,5-dinitrobenzoic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-amino-3,5-dinitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIOZFXFZKCBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031438 | |
Record name | 2-Amino-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-97-2 | |
Record name | 2-Amino-3,5-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dinitroanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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